molecular formula C12H15N3S B15239522 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole

2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole

Cat. No.: B15239522
M. Wt: 233.33 g/mol
InChI Key: ABFNBYRMMGELQD-UHFFFAOYSA-N
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Description

2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is a compound that features a benzodiazole ring substituted with a pyrrolidin-2-ylmethylthio group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole typically involves the reaction of a benzodiazole derivative with a pyrrolidin-2-ylmethylthio group. One common method involves the nucleophilic substitution reaction where a halogenated benzodiazole reacts with pyrrolidin-2-ylmethylthiol under basic conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

Mechanism of Action

The mechanism of action of 2-{[(pyrrolidin-2-yl)methyl]sulfanyl}-1H-1,3-benzodiazole is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its benzodiazole and pyrrolidine moieties. These interactions can modulate biological pathways, leading to the observed effects .

Properties

Molecular Formula

C12H15N3S

Molecular Weight

233.33 g/mol

IUPAC Name

2-(pyrrolidin-2-ylmethylsulfanyl)-1H-benzimidazole

InChI

InChI=1S/C12H15N3S/c1-2-6-11-10(5-1)14-12(15-11)16-8-9-4-3-7-13-9/h1-2,5-6,9,13H,3-4,7-8H2,(H,14,15)

InChI Key

ABFNBYRMMGELQD-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)CSC2=NC3=CC=CC=C3N2

Origin of Product

United States

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